molecular formula C34H45N5O5S B13027096 N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate

Cat. No.: B13027096
M. Wt: 635.8 g/mol
InChI Key: LRSLNYBBZCIJLJ-QDQKNMTLSA-N
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Description

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is a chemical compound with the molecular formula C10H17N3O5S and a molecular weight of 291.33 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate typically involves the reaction of 3,4-dimethoxyaniline with cyanamide, followed by the addition of methanesulfonic acid. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction reactions can yield amines

    Substitution: Nucleophilic substitution reactions are common

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Inhibiting or activating enzyme activity

    Interacting with receptors: Modulating receptor function

    Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)guanidine
  • N-(3,4-dimethoxyphenyl)urea
  • N-(3,4-dimethoxyphenyl)thiourea

Uniqueness

N-(3,4-dimethoxyphenyl)guanidinemetanesulfonate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its methanesulfonate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C34H45N5O5S

Molecular Weight

635.8 g/mol

IUPAC Name

(2R,3R,11bR)-3-ethyl-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-1-sulfonic acid;2-(3,4-dimethoxyphenyl)guanidine

InChI

InChI=1S/C25H32N2O3S.C9H13N3O2/c1-2-17-16-27-14-12-19-8-4-6-10-21(19)24(27)25(31(28,29)30)22(17)15-23-20-9-5-3-7-18(20)11-13-26-23;1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-10,17,22-26H,2,11-16H2,1H3,(H,28,29,30);3-5H,1-2H3,(H4,10,11,12)/t17-,22+,23+,24+,25?;/m0./s1

InChI Key

LRSLNYBBZCIJLJ-QDQKNMTLSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C([C@@H]1C[C@@H]4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC

Canonical SMILES

CCC1CN2CCC3=CC=CC=C3C2C(C1CC4C5=CC=CC=C5CCN4)S(=O)(=O)O.COC1=C(C=C(C=C1)N=C(N)N)OC

Origin of Product

United States

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